molecular formula C11H14O2 B3012557 2-Methyl-3-(2-methylphenyl)propanoic acid CAS No. 52086-51-8

2-Methyl-3-(2-methylphenyl)propanoic acid

Cat. No. B3012557
CAS RN: 52086-51-8
M. Wt: 178.231
InChI Key: YORRXZKLVDDEGM-UHFFFAOYSA-N
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Description

The compound of interest, 2-Methyl-3-(2-methylphenyl)propanoic acid, is a structural isomer of the 2-(methylphenyl)propanoic acids, which are a group of compounds that have been studied for various properties and applications. These compounds are characterized by a benzene ring substituted with a methyl group and a propanoic acid moiety. The position of the methyl group on the benzene ring can significantly affect the chemical and physical properties of these compounds .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid involved the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine and subsequent reactions with acetone, chloroform, and NaOH, yielding a final product with an overall yield of about 38% . Another study reported the synthesis of (3,4-Methylenedioxyphenyl)-2-propanone, a useful intermediate for the synthesis of antihypertensive agents, through epoxidation of safrole and subsequent catalytic isomerization .

Molecular Structure Analysis

The molecular structure of 2-Methyl-3-(2-methylphenyl)propanoic acid and its isomers can significantly influence their chemical behavior and interactions. For example, the inclusion formation constant of inclusion complexes between HP-β-CD and isomeric 2-(methylphenyl)propanoic acids was found to be dependent on the position of the methyl group on the benzene ring, indicating that steric hindrance plays a significant role in these interactions .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 2-Methyl-3-(2-methylphenyl)propanoic acid has been studied, such as the acid-catalyzed ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to form 2-phenyl-1-indanone, which is susceptible to auto-oxidation . Additionally, the enantioseparation of isomeric 2-(methylphenyl)propanoic acids has been achieved using countercurrent chromatography, demonstrating the potential for obtaining optically pure enantiomers of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-3-(2-methylphenyl)propanoic acid and its isomers are influenced by their molecular structure. The enantioseparation factors and peak resolutions in HPLC for the isomers indicate that the physical properties such as solubility and chromatographic behavior are affected by the position of the methyl group on the benzene ring . Theoretical studies on related compounds, such as (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid, have provided insights into charge transfer, hyperpolarizability, and thermodynamic properties, which are important for understanding the behavior of these compounds under various conditions .

Scientific Research Applications

Enantioseparation and Chromatography

  • Enantioseparation of Isomeric Acids: 2-(3-Methylphenyl)propanic acid and 2-(4-methylphenyl)propanoic acid, isomers of 2-Methyl-3-(2-methylphenyl)propanoic acid, have been successfully enantioseparated using countercurrent chromatography. This process involved the use of hydroxypropyl-β-cyclodextrin as a chiral selector, achieving high recovery and purity levels (Yang Jin et al., 2020).

Synthesis and Chemical Analysis

  • Synthesis of Methyl Esters: Methyl esters of N-(O,O-diethylphosphonobenzyl-)-2-amino-3-aryl-propanoic acid, related to 2-Methyl-3-(2-methylphenyl)propanoic acid, have been synthesized, indicating potential for chemical modifications and applications in various fields (A. Tchapkanov & G. Petrov, 1998).

Pharmacological and Biological Applications

  • Bioactive Phenolic Compounds: New phenolic compounds, related structurally to 2-Methyl-3-(2-methylphenyl)propanoic acid, have been isolated and exhibit modest anti-inflammatory activities. These findings suggest potential pharmacological applications (Xiaolei Ren et al., 2021).
  • Anti-inflammatory and Antibacterial Activities: Arylidene-5-(4-methylphenyl)-2(3H)-furanones, derived from 3-(4-methyl-benzoyl)propanoic acid, have shown significant anti-inflammatory and antibacterial activities, indicating potential for therapeutic use (A. Husain et al., 2009).

Material Science and Organic Chemistry

  • Synthesis of Functional Compounds: The synthesis of various structurally related compounds to 2-Methyl-3-(2-methylphenyl)propanoic acid has been explored, with applications in material science and organic chemistry. These include the preparation of carboxylic acid derivatives and studies on their properties (S. Kotteswaran et al., 2016).

Safety and Hazards

“2-Methyl-3-(2-methylphenyl)propanoic acid” is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

2-methyl-3-(2-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-5-3-4-6-10(8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORRXZKLVDDEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(2-methylphenyl)propanoic acid

Synthesis routes and methods

Procedure details

38.45 g (200 mmol) of ester f2, 850 ml of 5% strength NaOH and 850 ml of MeOH were refluxed for 4.5 hours, the MeOH was distilled off, the product was acidified, and the ether extract was dried with MgSO4 and distilled (107°-109° C./high vacuum).
Name
ester
Quantity
38.45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step One

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